9-Methoxy-11-demethylellipticine

Description

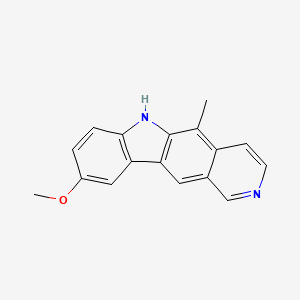

Structure

3D Structure

Properties

CAS No. |

63081-06-1 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole |

InChI |

InChI=1S/C17H14N2O/c1-10-13-5-6-18-9-11(13)7-15-14-8-12(20-2)3-4-16(14)19-17(10)15/h3-9,19H,1-2H3 |

InChI Key |

ROVDPQRCXXRNIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Molecular Mechanisms of Action of 9 Methoxy 11 Demethylellipticine and Ellipticine Analogues

Interactions with Nucleic Acids: DNA Intercalation Mechanisms

A primary and well-documented mode of action for ellipticine (B1684216) and its analogues, including 9-Methoxy-11-demethylellipticine, is their ability to function as DNA intercalating agents. medkoo.comnih.govwikipedia.org This process involves the insertion of the planar ellipticine molecule between the base pairs of the DNA double helix. medkoo.comwikipedia.org The stability of this interaction is largely attributed to the flat, aromatic nature of the compound's structure. medkoo.com

A distinguishing feature of ellipticines compared to other intercalators is the presence of nitrogen atoms within the ring structure that can be protonated at physiological pH. medkoo.com This results in the coexistence of both charged (monocationic) and uncharged species. The positively charged form is thought to enhance the binding to the negatively charged phosphate (B84403) backbone of DNA, while the more lipophilic uncharged form facilitates passage across cellular membranes. medkoo.com The binding affinity of these compounds to DNA is significant, with reported association constants (Ka) ranging from 10⁵ to 10⁷ M⁻¹. oup.com

The physical insertion of the ellipticine molecule into the DNA helix induces a conformational change, causing the DNA to unwind. scilit.com This structural distortion is a critical consequence of intercalation, as it can physically obstruct the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. oup.com While a direct correlation between the ability to intercalate and cytotoxicity is not always straightforward, this interaction is a foundational aspect of their biological effects. oup.com Furthermore, different ellipticine derivatives can exhibit preferences for specific DNA sequences, which can influence the sites of subsequent DNA damage. oup.com

Modulation of Topoisomerase Enzymes: Topoisomerase II Inhibition

Another key mechanism contributing to the cytotoxicity of ellipticine and its analogues is the inhibition of topoisomerase II (Topo II). nih.govnih.gov This enzyme is vital for managing DNA topology during critical cellular processes such as replication and chromosome segregation. nih.govmdpi.com Topo II inhibitors are broadly categorized as either catalytic inhibitors or poisons. mdpi.com

Topo II poisons act by trapping the "cleavable complex," a transient state where the enzyme has introduced a double-strand break in the DNA. oup.commdpi.com By preventing the subsequent re-ligation of the DNA strands, these poisons lead to an accumulation of DNA breaks, which are highly toxic to the cell and can trigger apoptosis. mdpi.comnih.gov In contrast, catalytic inhibitors interfere with the enzyme's function without stabilizing the cleavable complex. nih.govmdpi.com This can occur by preventing the enzyme from binding to DNA or by inhibiting its ATP-dependent catalytic activity. mdpi.comfrontiersin.org

Ellipticine itself is generally considered a modest inhibitor of mammalian Topo II. nih.gov However, numerous synthetic derivatives have been developed with significantly enhanced potency. nih.gov For instance, the derivatives N-methyl-5-demethyl ellipticine (ET-1) and 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) have been shown to be more potent catalytic inhibitors of human topoisomerase IIα than the parent ellipticine compound. nih.gov The inhibitory potency of these derivatives often correlates with their ability to intercalate into DNA. nih.gov It is also worth noting that some ellipticine analogues have been found to inhibit both topoisomerase I and topoisomerase II, classifying them as dual inhibitors. acs.org

Impact on Cellular Signaling Pathways

The biological effects of 9-Methoxy-11-demethylellipticine and related compounds are not limited to their direct interactions with DNA and topoisomerases. They also exert significant influence over a variety of cellular signaling pathways that govern cell fate.

Kinase Inhibition Profiles (e.g., AKT, CDK1, CDK2, c-Kit)

Ellipticine and its derivatives have been identified as inhibitors of several protein kinases, which are master regulators of cellular processes. nih.govnih.gov A notable example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by ellipticine, which in turn prevents the phosphorylation of the p53 tumor suppressor protein. nih.gov This inhibition of CDK2 activity has been directly linked to the cytotoxic effects of ellipticine. nih.gov

Furthermore, computational modeling studies have provided insights into the potential of ellipticine derivatives as inhibitors of the c-Kit receptor tyrosine kinase. nih.gov These studies suggest that the ellipticine pharmacophore can occupy the ATP-binding pocket of the kinase, a common mechanism of action for kinase inhibitors. nih.gov This research opens avenues for the rational design of novel ellipticine-based kinase inhibitors by modifying specific positions on the core structure. nih.gov

Regulation of Tumor Suppressor Proteins (e.g., p53 Pathway Modulation)

The p53 tumor suppressor protein is a critical component of the cellular response to stress, including DNA damage. nih.govnih.gov Ellipticine and its analogues are known to activate the p53 pathway. nih.govnih.govnih.gov This activation can be a downstream consequence of the DNA damage induced by Topo II inhibition. nih.gov

In various cancer cell lines, treatment with ellipticine leads to an increase in the levels of p53 protein and promotes its localization to the nucleus, a necessary step for its function as a transcription factor that can induce cell cycle arrest or apoptosis. nih.govnih.gov Interestingly, the nuclear accumulation of p53 induced by ellipticine does not always correlate with the presence of DNA double-strand breaks, suggesting that other stress signals may also be involved. nih.gov A fascinating aspect of ellipticine's activity is its ability to restore the normal, or wild-type, conformation and function to some mutated forms of p53, thereby reactivating its tumor-suppressive capabilities. nih.gov The cellular outcome of ellipticine treatment, whether it be cell cycle arrest or apoptosis, can be dependent on the p53 status of the cell. nih.gov

Other Relevant Signal Transduction Interventions (e.g., PI3K/AKT, MAPK pathways)

The PI3K/AKT and MAPK signaling cascades are central to cell survival, proliferation, and differentiation, and are frequently dysregulated in cancer. nih.govnih.govnih.gov Ellipticine and its derivatives have been shown to modulate these critical pathways. nih.gov

The PI3K/AKT pathway is a pro-survival pathway, and its inhibition can sensitize cells to apoptosis. mdpi.com Ellipticine has been implicated in inducing a form of programmed cell death known as autophagy through a mechanism that involves the interplay between p53 and the kinase Akt, a key component of the PI3K/AKT pathway. nih.gov

The MAPK pathway relays extracellular signals to the nucleus to control gene expression and is also involved in the induction of apoptosis. nih.govnih.gov Ellipticine has been shown to activate MAPKs, which contributes to its ability to trigger apoptosis in cancer cells. nih.gov

Bio-oxidation and Covalent Adduct Formation

In addition to their non-covalent interactions, ellipticine and its derivatives can be metabolically activated within the cell to form reactive intermediates that covalently bind to DNA, forming what are known as DNA adducts. aacrjournals.orgnih.govnih.gov This bio-oxidation is predominantly carried out by enzymes of the cytochrome P450 (CYP) family. aacrjournals.orgnih.govnih.gov

Metabolism of ellipticine by human CYP enzymes yields several hydroxylated metabolites, including 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, as well as ellipticine N²-oxide. aacrjournals.orgnih.gov The formation of these metabolites is catalyzed by specific CYP isoforms; for example, CYP1A1 and CYP1A2 are primarily responsible for producing 9-hydroxyellipticine and 7-hydroxyellipticine, whereas CYP3A4 generates 13-hydroxyellipticine and ellipticine N²-oxide. nih.gov

Cell Cycle Perturbation and Apoptosis Induction Mechanisms of 9-Methoxy-11-demethylellipticine and Ellipticine Analogues

The anticancer properties of ellipticine and its derivatives, including 9-Methoxy-11-demethylellipticine, are intrinsically linked to their ability to disrupt the normal cell cycle progression and trigger programmed cell death, or apoptosis, in cancer cells. While specific research on the detailed molecular mechanisms of 9-Methoxy-11-demethylellipticine is limited, the extensive studies on its parent compound, ellipticine, provide a robust framework for understanding its likely modes of action. The structural similarities suggest that 9-Methoxy-11-demethylellipticine largely shares the mechanisms of cell cycle arrest and apoptosis induction observed with ellipticine and other closely related analogues.

Ellipticine and its derivatives are known to exert their cytotoxic effects through a multi-pronged attack on cellular proliferation and survival pathways. nih.gov These compounds can induce cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating. nih.gov Concurrently, they activate apoptotic pathways, leading to the systematic dismantling and elimination of these malignant cells. nih.gov

Cell Cycle Perturbation

Research has consistently shown that ellipticine and its analogues can halt the cell cycle, primarily at the G2/M phase. nih.gov This arrest is a critical response to cellular stress, often initiated by DNA damage, a known consequence of ellipticine treatment. nih.gov The perturbation of the cell cycle is orchestrated by a complex interplay of regulatory proteins.

One of the central players in this process is the tumor suppressor protein p53. In cancer cells with wild-type p53, ellipticine treatment leads to an upregulation of p53. nih.gov This, in turn, transcriptionally activates cyclin-dependent kinase (CDK) inhibitors such as p21/WAF1 and KIP1/p27. nih.gov These inhibitors bind to and inactivate cyclin-CDK complexes that are essential for cell cycle progression, thereby enforcing a standstill. The effect of ellipticine on the cell cycle can, however, be dependent on the p53 status of the cancer cells. For instance, in glioblastoma cells expressing wild-type p53, ellipticine induces a G0/G1 arrest, whereas in cells with mutant p53, the arrest occurs in the S and G2/M phases. nih.govnih.gov

Studies on derivatives such as 9-hydroxyellipticine have also demonstrated the induction of both G1 and G2 blocks in sensitive cancer cell lines. nih.gov This highlights the nuanced effects that different substitutions on the ellipticine scaffold can have on cell cycle checkpoints.

Key Proteins Involved in Cell Cycle Arrest by Ellipticine Analogues

| Protein | Function in Cell Cycle | Effect of Ellipticine Treatment |

| p53 | Tumor suppressor, transcription factor | Upregulated in wild-type p53 cells. nih.gov |

| p21/WAF1 | CDK inhibitor, downstream of p53 | Upregulated, leading to cell cycle arrest. nih.gov |

| KIP1/p27 | CDK inhibitor | Upregulated, contributing to cell cycle arrest. nih.gov |

| Cyclin B1/Cdc2 | Key regulators of G2/M transition | Levels and activity are modulated. nih.gov |

Apoptosis Induction Mechanisms

The induction of apoptosis by ellipticine and its analogues is a multifaceted process that involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This ensures a robust and efficient elimination of cancer cells.

The extrinsic pathway is often initiated by the upregulation of death receptors and their ligands on the cell surface. Ellipticine treatment has been shown to increase the expression of the Fas/APO-1 receptor and its corresponding ligand (FasL). nih.gov The engagement of Fas by FasL triggers a signaling cascade that leads to the activation of caspase-8, an initiator caspase of the extrinsic pathway. nih.gov

Simultaneously, ellipticine analogues can trigger the intrinsic apoptotic pathway. This is often a consequence of the DNA damage and cellular stress induced by the compounds. The intrinsic pathway converges at the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov The released cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov

Both the extrinsic and intrinsic pathways culminate in the activation of executioner caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, a crosstalk between the two pathways, often mediated by the protein Bid, can amplify the apoptotic signal. nih.gov

The Akt signaling pathway, which is a key regulator of cell survival, has also been implicated in ellipticine-induced apoptosis. In some cancer cell lines, ellipticine has been shown to modulate Akt signaling, further contributing to cell death. nih.gov

Cytotoxicity of Ellipticine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not consistently reported |

| HL-60 | Leukemia | Data not consistently reported |

| CCRF-CEM | Leukemia | Data not consistently reported |

| IMR-32 | Neuroblastoma | Data not consistently reported |

| UKF-NB-3 | Neuroblastoma | Data not consistently reported |

| UKF-NB-4 | Neuroblastoma | Data not consistently reported |

| U87MG | Glioblastoma | Data not consistently reported |

| L1210 | Leukemia | ~0.005-0.01 (for 9-hydroxy derivatives) nih.gov |

| Colon 38 | Colon Adenocarcinoma | ~0.005-0.01 (for 9-hydroxy derivatives) nih.gov |

Note: IC50 values can vary significantly based on experimental conditions and the specific derivative tested. The data for L1210 and Colon 38 cells are for 9-hydroxy-olivacine derivatives, which are structurally related to ellipticine.

Structure Activity Relationship Sar Studies of 9 Methoxy 11 Demethylellipticine and Its Derivatives

Influence of the 9-Methoxy Group on Biological Activity and Specificity

The substitution pattern on the ellipticine (B1684216) scaffold significantly influences its biological activity. The presence of a methoxy (B1213986) group at the C9 position, as seen in 9-methoxyellipticine (B76651) and its derivatives, has been shown to be a critical determinant of their pharmacological profile, particularly in terms of anticancer and antibacterial activities.

Research has demonstrated that the 9-methoxy group is a key feature for the potent bactericidal activity of these compounds. A comparative study highlighted that the presence of the methoxy moiety in 9-methoxyellipticine is crucial for its effectiveness against certain bacteria, a property not observed to the same extent in ellipticine hydrochloride. This suggests that the electronic and steric properties imparted by the 9-methoxy group are vital for its antibacterial action.

In the context of anticancer activity, the 9-substituent plays a pivotal role in the interaction with DNA and topoisomerase II, which are key targets for ellipticine's cytotoxic effects. While 9-hydroxyellipticine has shown high DNA affinity and a lack of cytotoxicity at therapeutic doses, 9-methoxyellipticine has been found useful in the treatment of human acute myeloid leukemia. rsc.org The hydroxyl group in 9-hydroxyellipticine enhances its apparent affinity for DNA and stabilizes the topoisomerase II-DNA cleavable complex. nih.gov The conversion of this hydroxyl group to a methoxy group alters the molecule's electronic distribution and hydrogen bonding capabilities, which in turn affects its biological specificity and efficacy. For instance, the ability of 9-methoxyellipticine to intercalate with DNA and induce frameshift mutations is considered fundamental to its anti-tumor activity. rsc.org

The following table summarizes the comparative activity of ellipticine derivatives with different substitutions at the 9-position.

| Compound | Substitution at C9 | Notable Biological Activity |

| Ellipticine | H | Anticancer, mutagenic |

| 9-Methoxyellipticine | OCH₃ | Anticancer (acute myeloid leukemia), potent bactericidal activity |

| 9-Hydroxyellipticine | OH | High DNA affinity, anticancer, less cytotoxic at therapeutic doses |

| 9-Aminoellipticine | NH₂ | Mutagenic activity primarily through covalent DNA adduct formation |

Role of the 11-Demethylation in Modulating Pharmacological Profiles

The methyl group at the C11 position of the ellipticine core has been a significant focus of SAR studies. The removal of this methyl group, resulting in 11-demethyl derivatives, has been shown to have a profound impact on the pharmacological properties of these compounds.

Studies have revealed that the presence of the C11-methyl group plays a major role in determining the biological activity of ellipticine and its derivatives. rsc.org For instance, 11-demethylellipticine (B14159725) exhibited lower DNA affinity and reduced activity against L1210 mouse leukemia cells compared to the parent ellipticine. rsc.org This suggests that the steric bulk and electronic contribution of the C11-methyl group are important for effective DNA intercalation and subsequent cytotoxic effects.

Furthermore, the removal of the methyl group at position 11 in ellipticine leads to a significant decrease in the compound's pKa, which in turn results in a tenfold reduction in its DNA binding affinity. This highlights the critical role of the C11 position in the physicochemical properties that govern the molecule's interaction with its biological targets. While much of the research has focused on substitutions at other positions, the 11-position is increasingly recognized as a key site for modifying the bioactivity and, importantly, the selectivity of these compounds. nih.gov

Interestingly, in the closely related olivacine (B1677268) series, the removal of the methyl group at the corresponding position does little to affect the potency, especially concerning topoisomerase activity and DNA intercalation. This suggests that while the presence of the methyl group itself is significant, the potential for substitution at this position is of greater importance for developing new derivatives with improved pharmacological profiles. Molecular modeling studies have even suggested that introducing bulky or mobile functional groups at the 11-position could inhibit the intercalation process, potentially reducing some of the undesirable side effects associated with these compounds. nih.gov

Impact of Substitutions at Other Positions (e.g., N-2, N-6) on Activity

Substitutions at the nitrogen atoms of the pyridocarbazole ring system, specifically at the N-2 and N-6 positions, have been extensively explored to enhance the anticancer properties of ellipticine derivatives. These modifications can significantly alter the compounds' solubility, ability to be protonated, and interaction with biological targets.

Derivatization at the N-2 position, often leading to the formation of quaternary ellipticinium salts, has been a particularly successful strategy. For instance, the quaternization of the N-2 nitrogen has been shown to be a favorable attribute for cytotoxic activity. nih.gov This is exemplified by derivatives such as 2-methyl-9-hydroxyellipticinium acetate (B1210297) (celiptium) and 2-(2-(diethylamino)ethyl)-9-hydroxyellipticinium chloride, both of which progressed to clinical trials. researchgate.net The positive charge introduced at the N-2 position is thought to stabilize the binding of the ellipticine derivative to the negatively charged phosphate (B84403) backbone of DNA. medkoo.com

The N-6 position has also been a target for modification. While substitutions at this position can influence the pKa of the molecule, they can also impact the affinity of the cationic form for its target. The structural modifications at both the N-2 and N-6 positions have led to significant improvements in the in vivo activity of 9-hydroxyellipticine derivatives and have provided valuable insights into their mechanism of action. nih.gov The ability to introduce various substituents at these nitrogen centers allows for the fine-tuning of the pharmacological properties of the ellipticine scaffold.

Conformational and Stereochemical Considerations in Ligand-Target Interactions

The biological activity of ellipticine derivatives is intrinsically linked to their three-dimensional structure and their ability to interact with their biological targets, primarily DNA and topoisomerase II. The planar nature of the tetracyclic ring system is a crucial feature that allows these molecules to intercalate between the base pairs of the DNA double helix. nih.gov

Molecular graphics studies have been employed to understand the intercalation of various ellipticine derivatives with DNA. rsc.org These studies have shown that the planarity of the chromophore is essential for effective stacking interactions with the DNA bases. Any substitution that disrupts this planarity can lead to a decrease in DNA binding affinity and, consequently, a reduction in biological activity.

The orientation of the ellipticine molecule within the DNA intercalation site is also critical. Crystal structure analysis of ellipticine-DNA complexes has provided insights into how the drug orients itself parallel to the plane of the base pairs. rsc.org Substituents on the ellipticine ring can influence this orientation and the specific interactions with the DNA grooves. For example, the hydroxyl group in 9-hydroxyellipticine is believed to form a hydrogen bond with the DNA phosphate backbone, thereby stabilizing the complex. u-szeged.hu

While 9-methoxy-11-demethylellipticine itself is achiral, the introduction of chiral side chains at various positions can lead to stereoisomers with different biological activities. The stereochemistry of these side chains can affect their interaction with the chiral environment of the DNA helix and the active site of enzymes like topoisomerase II, potentially leading to enantioselective activity.

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking, Density Functional Theory (DFT))

Computational methods have become indispensable tools in the SAR elucidation of ellipticine derivatives, providing valuable insights into their mechanism of action and guiding the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to model the antileukemia activity of ellipticine-related compounds. nih.gov These models use molecular descriptors to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. For instance, a QSAR model for a series of ellipticine analogues found that descriptors related to the highest occupied molecular orbital (HOMO) energy and molecular shape were crucial for predicting antileukemia activity. nih.gov Such models are instrumental in predicting the activity of novel derivatives before their synthesis.

Molecular docking simulations have been widely used to visualize and analyze the interactions between ellipticine derivatives and their biological targets, such as DNA and various protein kinases. nih.govresearchgate.net These studies have helped to identify the key amino acid residues involved in the binding of these ligands and to understand the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, docking studies have shown how ellipticine derivatives can bind to the active site of kinases like phosphoinositide 3-kinase (PI3K), providing a basis for their targeted design. nih.gov

Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties, reactivity, and stability of ellipticine and its derivatives. ucc.ie DFT methods can provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and interaction capabilities of these molecules. These theoretical calculations complement experimental findings and provide a deeper understanding of the structure-activity relationships at the electronic level.

The following table provides an overview of the application of these computational methods in the study of ellipticine derivatives.

| Computational Method | Application in Ellipticine SAR | Key Findings |

| QSAR | Predicting antileukemia activity of ellipticine analogues. nih.gov | Identified key molecular descriptors influencing biological activity. nih.gov |

| Molecular Docking | Simulating the binding of ellipticine derivatives to DNA and protein targets (e.g., PI3K). nih.govresearchgate.net | Revealed specific binding modes and key intermolecular interactions. nih.gov |

| DFT | Calculating electronic properties, optimizing molecular structures, and assessing reactivity of ellipticine derivatives. ucc.ie | Provided insights into the electronic basis of their biological activity. ucc.ie |

Advanced Research Topics and Future Perspectives in 9 Methoxy 11 Demethylellipticine Research

Novel Delivery Systems for Enhanced Efficacy in Preclinical Models

A significant limitation of ellipticine (B1684216) and its derivatives, including 9-methoxy-11-demethylellipticine, is their poor water solubility and associated toxicity, which complicates clinical application. nih.gov To address these challenges, research has focused on developing novel drug delivery systems (DDS) capable of improving bioavailability, targeting tumor tissues, and reducing systemic side effects. nih.govtandfonline.com

One promising approach involves the use of nanoparticles. For instance, self-assembling peptide-based nanoparticles have been shown to effectively encapsulate ellipticine. nih.gov A study utilizing the ionic-complementary, self-assembling peptide EAK16-II to carry ellipticine demonstrated the formation of stable nanostructures approximately 200 nm in size. nih.gov These EAK16-II-ellipticine (EAK-EPT) complexes significantly enhanced the drug's effectiveness in an A549 human lung carcinoma cell line. nih.gov In vivo studies in a nude mouse tumor model corroborated these findings, showing that the EAK-EPT complexes had higher antitumor activity and lower cytotoxicity compared to ellipticine administered alone. nih.gov The success of this peptide-mediated delivery system encourages further development for clinical applications. nih.govtandfonline.com

Liposomes and polymeric nanoparticles also represent viable strategies for enhancing the delivery of pyrido[4,3-b]carbazole compounds. nih.gov These systems can encapsulate hydrophobic drugs, protect them from degradation, and be engineered for targeted delivery, for example, by attaching ligands that bind to receptors overexpressed on cancer cells. nih.govresearchgate.net Preclinical evaluation of these advanced delivery systems is increasingly sophisticated, employing microfluidic platforms that can mimic the physiological conditions of the human body, including blood flow and multi-organ interactions, to screen nanoparticles efficiently. mdpi.com

Interactive Data Table: Preclinical Delivery Systems for Ellipticine Analogues

| Delivery System | Key Features | Observed Preclinical Benefits | Relevant Cell/Animal Models | Reference |

|---|---|---|---|---|

| Self-Assembling Peptide Nanoparticles (EAK16-II) | Forms ~200 nm nanostructures, stabilizes protonated ellipticine. | Enhanced cellular uptake, higher antitumor activity, lower cytotoxicity. | A549 human lung carcinoma cells, A549 nude mouse tumor model. | nih.gov |

| Polymeric Nanoparticles | Biodegradable, can be surface-coated for targeted delivery (e.g., with hyaluronic acid). | Can overcome hypoxia-induced drug resistance (demonstrated with doxorubicin). | Metastatic breast cancer cells (MDA-MB-231). | researchgate.net |

| Liposomes | Can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation. | Potential for reduced systemic toxicity and targeted accumulation in tumors. | General preclinical models. | nih.gov |

Development of Next-Generation Pyrido[4,3-b]carbazole Analogues

The core scaffold of pyrido[4,3-b]carbazole is a fertile ground for medicinal chemists. The development of next-generation analogues of 9-methoxy-11-demethylellipticine aims to create compounds with greater potency, higher selectivity for cancer cells, improved solubility, and the ability to overcome drug resistance. nih.govnih.gov

Synthetic efforts have explored modifications at various positions of the ellipticine ring. For instance, a series of 1-(alkylamino)-9-methoxyellipticine derivatives were synthesized and shown to bind to DNA with high affinity. nih.gov The specific characteristics of their interaction with DNA, such as the degree of lengthening and unwinding, were found to depend on the length of the alkyl chain at position 1. nih.gov One compound from this series demonstrated antitumor activity comparable to the most potent ellipticine analogues known at the time. nih.gov

Other research has focused on synthesizing different isomers and related ring systems. A series of pyrido[3,2-a]carbazole derivatives, for example, showed potent antitumour activity against human lung and colon cancer cell lines, with some compounds being significantly more potent than the reference compound R16. nih.gov The synthesis of entirely new, related heterocyclic systems, such as bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine, is also being pursued, although initial testing of some of these novel structures showed only modest activity. The re-examination of simple modifications, such as methyl substitution, continues to yield insights into the structure-activity relationship (SAR) of this compound class. nih.gov These extensive synthetic explorations provide a rich pipeline of novel compounds for biological evaluation.

Interactive Data Table: Examples of Next-Generation Pyrido[4,3-b]carbazole Analogues

| Analogue Class | Modification Strategy | Key Research Finding | Reference |

|---|---|---|---|

| 1-(Alkylamino)-9-methoxyellipticines | Addition of alkylamino chains at position 1. | High DNA binding affinity (~106 M-1); biological activity depends on chain length. | nih.gov |

| 6-N-methyl-9-hydroxypyrido[4,3-b]carbazoles | Modification of the side chain and the intercalating heterocycle. | Did not show a significant increase in in vitro cytotoxicity compared to parent compounds. | nih.gov |

| Pyrido[3,2-a]carbazole derivatives | Synthesis of a different regioisomer of the pyrido[4,3-b]carbazole core. | Potent activity against A549 lung and HT29 colon cancer cells, with IC50 values in the nanomolar to low micromolar range. | nih.gov |

| 5-(Hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole N-methylcarbamate | Modification at position 5. | Showed more potent antitumor activity in P388 leukemia than ellipticine. | nih.gov |

Integration of Omics Data in Mechanism Elucidation

To fully understand the complex biological effects of 9-methoxy-11-demethylellipticine, researchers are moving beyond single-target analyses and embracing a systems-level view through "omics" technologies. Integrating data from transcriptomics (gene expression), proteomics (protein expression), metabolomics, and genomics can provide a holistic picture of the cellular response to the drug and uncover novel mechanisms of action. elifesciences.org

For example, combined analysis of the transcriptome and chromatin accessibility (using techniques like ATAC-seq) can reveal how a drug alters gene expression programs and the epigenetic landscape of a cancer cell. elifesciences.org Such an approach can identify the key signaling pathways and transcription factors that determine a cell's sensitivity or resistance to a given compound. elifesciences.org While this has not been specifically reported for 9-methoxy-11-demethylellipticine, it represents a powerful future direction.

Proteomic profiling of cancer cells before and after treatment with an ellipticine derivative can identify changes in the levels of proteins involved in specific pathways, such as apoptosis, cell cycle regulation, and DNA repair. nih.gov This is particularly relevant as ellipticines are known to induce DNA damage and apoptosis. nih.gov Furthermore, since the bioactivation of ellipticine is critical to its function, proteomics and metabolomics can be used to quantify the levels of specific CYP enzymes and the resulting drug metabolites in tumor cells, potentially leading to biomarkers that can predict patient response. nih.gov The integration of these multi-omics datasets helps to connect the drug's initial molecular interaction to its ultimate phenotypic effect on the cancer cell.

Computational and AI-driven Approaches in Ellipticine Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. In several studies, researchers have built mathematical models that correlate the structural features of ellipticine analogues with their anticancer activity. nih.govnih.govusfq.edu.ec For example, one QSAR study on 112 ellipticine analogues identified key structural descriptors, like partial atomic charges on the ring system, that influence their activity patterns against a panel of 60 human cancer cell lines. nih.gov Another study developed a robust QSAR model for predicting the antileukemia activity of 23 ellipticine-related compounds, using descriptors such as HOMO (Highest Occupied Molecular Orbital) energy and molecular softness. nih.govusfq.edu.ec

Molecular docking simulations are used to predict how these compounds bind to their protein targets, such as topoisomerase II or various protein kinases. nih.govresearchgate.net These simulations provide atomic-level insights into the interactions that drive binding affinity and selectivity, guiding the design of modifications to enhance these properties. usfq.edu.ecresearchgate.net

Q & A

Q. What documentation is critical for ensuring reproducibility of studies on 9-Methoxy-11-demethylellipticine?

- Methodological Answer : Publish detailed experimental protocols, including:

- Exact reagent grades and suppliers (e.g., Sigma-Aldlotrich for HPLC-grade solvents).

- Instrument calibration details (e.g., NMR spectrometer frequency, GC-MS ionization parameters).

- Raw data and processing scripts in supplementary materials.

- Ethical approval documentation for in vivo studies, per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.